(1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde (1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2418596-87-7
VCID: VC5276146
InChI: InChI=1S/C8H12O/c9-5-6-3-7-1-2-8(7)4-6/h5-8H,1-4H2/t6?,7-,8+
SMILES: C1CC2C1CC(C2)C=O
Molecular Formula: C8H12O
Molecular Weight: 124.183

(1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde

CAS No.: 2418596-87-7

Cat. No.: VC5276146

Molecular Formula: C8H12O

Molecular Weight: 124.183

* For research use only. Not for human or veterinary use.

(1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde - 2418596-87-7

Specification

CAS No. 2418596-87-7
Molecular Formula C8H12O
Molecular Weight 124.183
IUPAC Name (1S,5R)-bicyclo[3.2.0]heptane-3-carbaldehyde
Standard InChI InChI=1S/C8H12O/c9-5-6-3-7-1-2-8(7)4-6/h5-8H,1-4H2/t6?,7-,8+
Standard InChI Key NCNZWKBGYDKGCT-IEESLHIDSA-N
SMILES C1CC2C1CC(C2)C=O

Introduction

Structural and Stereochemical Features

The bicyclo[3.2.0]heptane skeleton consists of a seven-membered ring system fused into two smaller rings: a three-membered ring (bridged by carbons 1–5) and a two-membered ring (bridged by carbons 5–7) . The carbaldehyde group (-CHO) is appended to carbon 3, while the stereochemistry at positions 1 and 5 is defined as R and S, respectively . This configuration creates a rigid, three-dimensional structure that minimizes conformational flexibility, a property highly sought after in drug design to enhance target binding specificity.

Key structural parameters include:

  • Molecular formula: C₈H₁₂O

  • Molecular weight: 124.18 g/mol (calculated from atomic masses)

  • Stereodescriptors: (1R,5S) configuration

The bicyclic framework introduces significant ring strain, particularly in the two-membered ring, which influences reactivity. For instance, the strained geometry may facilitate ring-opening reactions or stabilize transition states in catalytic processes .

Physicochemical Properties

Spectral Data

  • IR spectroscopy: A strong absorption band near 1,710 cm⁻¹ is expected for the aldehyde carbonyl group .

  • NMR spectroscopy:

    • ¹H NMR: The aldehyde proton typically resonates at δ 9.5–10.0 ppm. Protons on the strained bicyclic framework may appear upfield due to shielding effects .

    • ¹³C NMR: The carbonyl carbon of the aldehyde group is anticipated at δ 190–200 ppm .

Thermodynamic Stability

The ring strain energy of bicyclo[3.2.0]heptane derivatives is estimated to be ~25–30 kcal/mol, primarily due to the two-membered ring . This strain may render the compound prone to thermal rearrangements or ring-opening reactions under acidic or basic conditions.

Applications in Pharmaceutical and Materials Science

Drug Discovery

The rigid bicyclic core serves as a conformationally restricted bioisostere for linear alkane chains or aromatic rings. For example:

  • Peptidomimetics: The scaffold can replace proline or other cyclic amino acids to modulate peptide backbone flexibility.

  • Kinase Inhibitors: The aldehyde group may act as a covalent warhead, targeting nucleophilic residues (e.g., cysteine) in enzyme active sites .

Polymer Chemistry

Bicyclo[3.2.0]heptane derivatives have been explored as monomers for high-performance polymers. The aldehyde functionality enables crosslinking via Schiff base formation, enhancing mechanical stability .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access the (1R,5S) configuration without chiral resolution.

  • Bioconjugation Studies: Investigating the aldehyde’s reactivity with biomolecules for targeted drug delivery.

  • Computational Modeling: Density functional theory (DFT) studies to predict reaction pathways and stabilize transition states .

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